

Application Notes and Protocols for BAY-728

Reconstitution and Solubility in DMSO

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Compound of Interest

Compound Name: BAY-728

Cat. No.: B12390371

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Introduction

BAY-728 is a crucial chemical probe that serves as the less potent enantiomer and negative control for BAY-805, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 21 (USP21).[1] The use of a negative control like **BAY-728** is essential for validating the on-target effects of its active counterpart, BAY-805, in cellular and biochemical assays. This document provides detailed protocols for the reconstitution and handling of **BAY-728** in Dimethyl Sulfoxide (DMSO) to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility Data

Proper reconstitution of **BAY-728** is critical for its effective use in research. The following table summarizes its key physicochemical properties and solubility in DMSO.

Property	Value
Molecular Formula	C ₂₄ H ₂₈ F ₃ N ₅ O ₂ S
Molecular Weight	507.58 g/mol
Target	Deubiquitinase (DUB), USP21 (Negative Control)
Solubility in DMSO	10 mM

Experimental Protocols

Materials Required

- **BAY-728** powder
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator or water bath

Protocol for Reconstituting **BAY-728** to a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **BAY-728** in DMSO.

- Preparation: Before opening, bring the vial of **BAY-728** powder to room temperature for at least 30 minutes to prevent moisture condensation.
- Calculation: To prepare a 10 mM stock solution, the required amount of DMSO is calculated based on the mass of the **BAY-728** powder. For example, to reconstitute 1 mg of **BAY-728**:

- Volume of DMSO (in μL) = (Mass of **BAY-728** in mg / Molecular Weight of **BAY-728** in g/mol) * 1,000,000 / Stock Concentration in mM
- Volume of DMSO (in μL) = (1 mg / 507.58 g/mol) * 1,000,000 / 10 mM = 197.01 μL
- Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the **BAY-728** powder.
- Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
- Storage:
 - Short-term (up to 1 month): Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C.
 - Long-term (up to 6 months): For longer storage, aliquots should be stored at -80°C.
 - Avoid repeated freeze-thaw cycles.

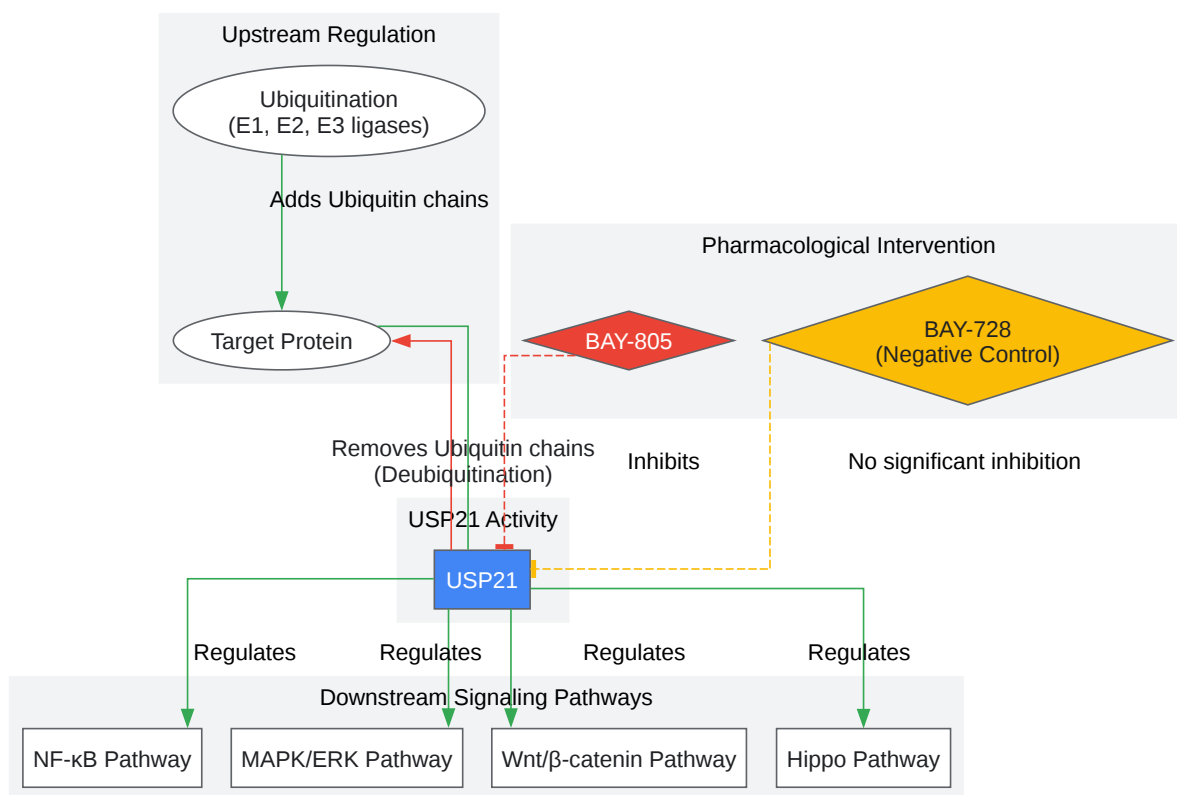
Protocol for Preparing Working Solutions

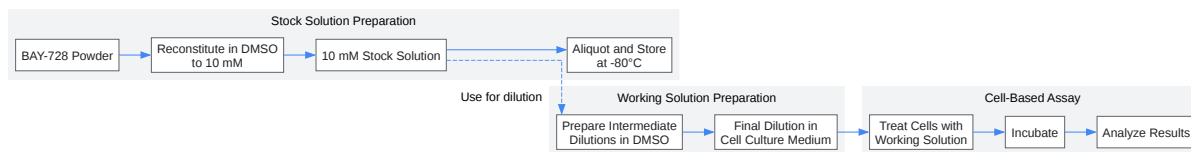
For most cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

- Intermediate Dilutions: It is recommended to perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks before the final dilution into aqueous buffer or cell culture medium. This minimizes the risk of precipitation.
- Final Dilution: Add the desired volume of the intermediate DMSO stock to your aqueous experimental medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around to prevent the compound from precipitating out of solution. Mix gently but thoroughly.
- Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the test samples.

Signaling Pathway

BAY-728, as a negative control for the USP21 inhibitor BAY-805, is used to confirm that the observed biological effects of BAY-805 are due to the specific inhibition of USP21. USP21 is a deubiquitinating enzyme involved in multiple signaling pathways that regulate key cellular processes such as gene expression, cell proliferation, and immune responses. Inhibition of USP21 by BAY-805 has been shown to lead to the activation of the NF- κ B signaling pathway.





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References

- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
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